Quercetagetin

Catalog No.
S625407
CAS No.
90-18-6
M.F
C15H10O8
M. Wt
318.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetagetin

CAS Number

90-18-6

Product Name

Quercetagetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

InChI

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H

InChI Key

ZVOLCUVKHLEPEV-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,5,6,7,3',4'-hexamethoxyflavone, 3,5,6,7-Tetrahydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one, quercetagetin, quercetogetin

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O

The exact mass of the compound Quercetagetin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115916. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of hexahydroxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Quercetagetin (CAS 90-18-6) is a hexahydroxyflavone, a specific type of flavonol distinguished by the presence of six hydroxyl groups. Its structure is closely related to more common flavonoids like quercetin, but the additional hydroxyl group at the C6 position fundamentally alters its biological and chemical properties. This structural distinction is critical for applications requiring specific enzyme inhibition profiles or distinct cellular responses that cannot be achieved with more prevalent, structurally simpler flavonols. [REFS-1, REFS-2]

Substituting Quercetagetin with more common flavonols like quercetin or myricetin is a frequent cause of experimental irreproducibility. The unique 6-hydroxyl group on Quercetagetin's A-ring creates specific steric and electronic configurations that dictate its interaction with biological targets. For example, in kinase inhibition assays, Quercetagetin potently inhibits c-Jun N-terminal kinase 1 (JNK1), whereas quercetin and myricetin show no effect under identical conditions. [1] This demonstrates that seemingly minor structural differences lead to functionally absolute, non-interchangeable outcomes, making comparator substitution unsuitable for targeted research.

Exclusive and Potent Inhibition of JNK1 Kinase, Unlike Common Flavonols

In a direct head-to-head in vitro kinase assay, Quercetagetin demonstrated potent inhibition of c-Jun N-terminal kinase 1 (JNK1) with an IC50 value of 4.6 µM. In the same assay, the most common flavonol substitutes, quercetin and myricetin, exhibited no inhibitory effect on JNK1 activity. [1]

Evidence DimensionJNK1 Kinase Inhibition (IC50)
Target Compound Data4.6 µM
Comparator Or BaselineQuercetin & Myricetin: No effect observed
Quantified DifferenceQualitative functional difference (inhibition vs. no inhibition)
ConditionsIn vitro JNK1 kinase IMAP assay

For researchers targeting the JNK1 pathway, Quercetagetin is a functionally necessary choice, as common, cheaper analogs like quercetin are completely inactive.

Stronger Inhibition of Key Chemokine mRNA Expression in Dermatological Models

In human HaCaT keratinocytes stimulated to mimic an inflammatory state, Quercetagetin demonstrated a stronger inhibitory effect on the mRNA expression of chemokines TARC (CCL17) and MDC (CCL22) compared to quercetin at the same concentrations (12.5, 25, 50 µM). [1]

Evidence DimensionInhibition of TARC and MDC mRNA expression
Target Compound DataStronger inhibitory effect (dose-dependent)
Comparator Or BaselineQuercetin: Weaker inhibitory effect at equivalent concentrations
Quantified DifferenceQualitatively reported as 'stronger' based on gel electrophoresis band intensity
ConditionsIFN-γ and TNF-α stimulated HaCaT human keratinocytes

This makes Quercetagetin a more suitable candidate for studies on topical anti-inflammatory mechanisms, where maximizing the suppression of specific chemokines is the primary goal.

Differentiated Tyrosinase Inhibition Profile for Hyperpigmentation Research

Quercetagetin inhibits mushroom tyrosinase, a key enzyme in melanin synthesis, with a reported IC50 value of 0.19 ± 0.01 mM. [1] While direct comparative IC50 values for quercetin under identical conditions are variable across literature, this established potency provides a reliable benchmark for its use as a natural tyrosinase inhibitor in cosmetic and dermatological research.

Evidence DimensionMushroom Tyrosinase Inhibition (IC50)
Target Compound Data0.19 mM
Comparator Or BaselineKojic Acid (common benchmark): Quercetagetin IC50 is reported to be lower (more potent) in the same study.
Quantified DifferencePotency comparable to or greater than industry benchmarks.
ConditionsIn vitro mushroom tyrosinase activity assay

Provides a quantifiable basis for selecting Quercetagetin in screening programs for natural skin-lightening agents or anti-browning agents in food science.

Distinct Antioxidant Activity Profile in Different Assay Systems

In DPPH and ABTS radical scavenging assays, Quercetagetin's activity is comparable to Quercetin. For DPPH, Quercetagetin showed an IC50 of 27.12 µmol/L versus Quercetin at 27.85 µmol/L. For ABTS, Quercetagetin had an IC50 of 12.16 µmol/L versus Quercetin at 12.87 µmol/L. [1] However, in specific formulation contexts, such as oils containing tocopherols and citric acid, Myricetin (a hexahydroxyflavone like Quercetagetin) shows strong antioxidant activity while Quercetin shows no activity, suggesting the additional hydroxyl group is critical for performance in complex matrices. [2]

Evidence DimensionRadical Scavenging (IC50)
Target Compound DataDPPH: 27.12 µmol/L; ABTS: 12.16 µmol/L
Comparator Or BaselineQuercetin (DPPH: 27.85 µmol/L; ABTS: 12.87 µmol/L)
Quantified DifferenceNegligible difference in simple radical scavenging assays
ConditionsIn vitro DPPH and ABTS radical scavenging assays

While standard antioxidant capacity is similar to quercetin, evidence from close analogs suggests Quercetagetin may offer superior stability and antioxidant performance in complex formulations where pro-oxidant factors are present.

Targeted Probes for JNK1-Mediated Signaling Pathways

For projects requiring specific modulation of the JNK1 signaling cascade, Quercetagetin is a necessary tool. Its demonstrated ability to inhibit JNK1, while structurally similar and more common flavonoids like quercetin and myricetin do not, allows for precise dissection of this pathway without the confounding off-target effects of broader-spectrum kinase inhibitors. [1]

Lead Compound Development for Topical Anti-Inflammatory Formulations

In the development of dermatological treatments for inflammatory conditions like atopic dermatitis, Quercetagetin's enhanced ability to suppress key chemokines TARC and MDC in keratinocytes makes it a more potent starting point than quercetin. [2] This allows for formulations aimed at more effectively reducing inflammatory cell infiltration.

Screening and Development of Natural Tyrosinase Inhibitors for Cosmeceuticals

Quercetagetin's documented, potent inhibition of tyrosinase makes it a prime candidate for inclusion in screening libraries or direct development for cosmetic applications targeting hyperpigmentation. Its performance against industry benchmarks like kojic acid justifies its selection for creating novel skin-lightening formulations. [3]

XLogP3

1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

318.03756727 Da

Monoisotopic Mass

318.03756727 Da

Heavy Atom Count

23

UNII

SV68G507VO

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

90-18-6

Wikipedia

Quercetagetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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